molecular formula C6H9BN2O3 B596865 (3-Amino-5-methoxypyridin-4-yl)boronic acid CAS No. 1264140-10-4

(3-Amino-5-methoxypyridin-4-yl)boronic acid

Cat. No.: B596865
CAS No.: 1264140-10-4
M. Wt: 167.959
InChI Key: FLYKVHHAWBLGOU-UHFFFAOYSA-N
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Description

(3-Amino-5-methoxypyridin-4-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with an amino group at the 3-position and a methoxy group at the 5-position. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-5-methoxypyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of halogenated pyridines using bis(pinacolato)diboron as the boron source . The reaction is usually carried out under mild conditions, such as room temperature, in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of boronic acids often employs similar catalytic processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, the purification of the product may involve crystallization or chromatography to ensure high purity .

Comparison with Similar Compounds

Uniqueness: (3-Amino-5-methoxypyridin-4-yl)boronic acid is unique due to the presence of both an amino and a methoxy group on the pyridine ring. This combination of functional groups can enhance its reactivity and binding affinity in various chemical and biological applications .

Properties

IUPAC Name

(3-amino-5-methoxypyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BN2O3/c1-12-5-3-9-2-4(8)6(5)7(10)11/h2-3,10-11H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYKVHHAWBLGOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1N)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694511
Record name (3-Amino-5-methoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264140-10-4
Record name (3-Amino-5-methoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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